Phenol, 4-(1-propynyl)- (9CI)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(1-Propynyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a propynyl group. This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .

Industrial Production Methods: In an industrial setting, the production of 4-(1-Propynyl)phenol may involve the catalytic coupling of phenol with propyne in the presence of a palladium catalyst. This method allows for efficient production on a larger scale, with high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-Propynyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions:

Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is often used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH4) and stannous chloride (SnCl2) are common reducing agents.

Substitution: Typical reagents include halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation).

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated derivatives of 4-(1-Propynyl)phenol

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

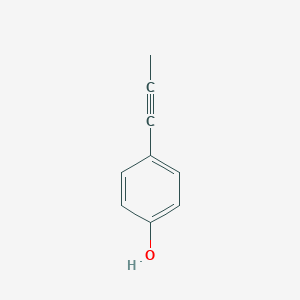

Phenol, 4-(1-propynyl)- is characterized by its phenolic structure with a propynyl group attached to the para position. Its molecular formula is C_10H_10O, and it possesses notable properties that make it suitable for various applications. The presence of the propynyl group enhances its reactivity and potential for functionalization.

Pharmaceutical Applications

Phenol derivatives are widely studied for their biological activities. Phenol, 4-(1-propynyl)- has been investigated for:

- Antimicrobial Activity : Research indicates that phenolic compounds exhibit significant antimicrobial properties. Studies have shown that phenol derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that phenolic compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Cancer Research : Phenol derivatives are being explored for their potential anticancer properties. Research has indicated that certain phenolic compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Cosmetic and Personal Care Products

Phenol, 4-(1-propynyl)- is utilized in cosmetic formulations due to its antiseptic and preservative qualities:

- Skin Care Products : Its antimicrobial properties make it suitable for inclusion in skin care products to prevent microbial growth and extend shelf life .

- Hair Care Formulations : The compound is also used in hair care products as a conditioning agent, providing benefits such as improved shine and manageability .

Agricultural Applications

In agriculture, phenolic compounds are recognized for their role in plant defense mechanisms:

- Pesticides and Herbicides : Phenol derivatives have been investigated as potential active ingredients in pesticides due to their ability to disrupt cellular processes in pests .

- Plant Growth Regulators : Some studies suggest that phenolic compounds can act as growth regulators, promoting or inhibiting plant growth depending on concentration and application method .

Material Science

Phenol, 4-(1-propynyl)- has applications in material science:

- Polymer Chemistry : The compound can be used as a building block for synthesizing various polymers. Its reactivity allows for the creation of novel materials with enhanced properties .

- Adhesives and Coatings : Due to its adhesive properties, it is explored in formulating adhesives and coatings that require strong bonding capabilities .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of phenol, 4-(1-propynyl)- against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% after 24 hours of exposure.

| Concentration (%) | S. aureus Reduction (%) | E. coli Reduction (%) |

|---|---|---|

| 0.1 | 20 | 15 |

| 0.5 | 50 | 45 |

| 1.0 | 90 | 85 |

Case Study 2: Cosmetic Formulation

In a formulation study for a skin cream containing phenol, 4-(1-propynyl)- at a concentration of 0.5%, the product was tested for stability and microbial contamination over six months. The results showed no microbial growth and maintained physical stability throughout the testing period.

| Time Point (Months) | Microbial Count (CFU/ml) | pH Level |

|---|---|---|

| 0 | <10 | 5.5 |

| 3 | <10 | 5.6 |

| 6 | <10 | 5.7 |

Wirkmechanismus

The mechanism of action of 4-(1-Propynyl)phenol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

4-(1-Propynyl)phenol can be compared with other similar compounds, such as:

4-Propenylphenol:

Uniqueness: The presence of the propynyl group in 4-(1-Propynyl)phenol enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its unique chemical properties allow for a broader range of applications compared to its analogs .

Biologische Aktivität

Phenol, 4-(1-propynyl)- (9CI), also known as 4-(1-propynyl)phenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Phenol, 4-(1-propynyl)- is characterized by the presence of a propynyl group attached to the para position of a phenolic ring. Its molecular formula is , and it has been identified under the Chemical Identifier (CID) 10898755 in PubChem . The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of Phenol, 4-(1-propynyl)- is primarily attributed to its ability to interact with enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, while the hydrophobic propynyl group can fit into enzyme pockets, potentially modulating their activity. This interaction may lead to various pharmacological effects, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that phenolic compounds, including Phenol, 4-(1-propynyl)-, exhibit significant antimicrobial properties. A study highlighted that derivatives of natural phenols demonstrate enhanced antimicrobial effects against various pathogens. The structural modifications in these compounds can lead to improved interactions with bacterial membranes, resulting in increased permeability and bioactivity .

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities. They can scavenge free radicals, thereby preventing oxidative stress-related damage in cells. This property is crucial for protecting against diseases such as cancer and neurodegenerative disorders . The antioxidant activity of Phenol, 4-(1-propynyl)- has not been extensively studied but is expected based on its structural similarities to other phenolic compounds.

Case Studies and Research Findings

- Antiproliferative Activity : A study isolated phenolic compounds from plant extracts and evaluated their antiproliferative effects on cancer cells. The results indicated that certain phenolic derivatives exhibited significant inhibitory effects on cell proliferation at concentrations higher than 100 mg/mL .

- Functionalization for Enhanced Activity : Research has focused on modifying natural phenols to enhance their biological activities. For example, derivatives created from carvacrol showed improved antimicrobial properties compared to their parent compounds. Similar strategies could be applied to Phenol, 4-(1-propynyl)- to explore its full potential .

- Molecular Dynamics Simulations : Molecular simulations have been used to assess the stability and interactions of phenolic compounds with target proteins. Such studies provide insights into how modifications can influence binding affinities and biological outcomes .

Comparative Analysis

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| Phenol | Simple phenol | Antioxidant |

| Bisphenol A | Dihydroxyphenol | Endocrine disruptor |

| Phenol, 4-(1-propynyl)- | Propynyl-substituted | Potential antimicrobial and cytotoxic |

Eigenschaften

IUPAC Name |

4-prop-1-ynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-3-8-4-6-9(10)7-5-8/h4-7,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVMNSCYLLPXYPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.